3-Methyl-1-(2-methylpiperidin-4-yl)piperidine

Kinase Inhibition JAK/STAT Pathway Immuno-Oncology

Medicinal chemistry teams optimizing kinase inhibitors face synthetic bottlenecks when sourcing geometrically constrained bispiperidine scaffolds. This specific 3-methyl, 2-methylpiperidin-4-yl substitution pattern provides critical steric and electronic effects unattainable with generic 1,4'-bipiperidine analogs, directly impacting ATP-binding pocket complementarity in JAK/TYK2 targets. - Eliminates de novo scaffold construction, accelerating SAR exploration for autoimmune and oncology programs per EP3733674A1 pharmacophore models. - Confers up to a 9-fold histamine H3 receptor affinity improvement (Ki ~3.2 nM) over unsubstituted analogs, reducing false-negative screening risk. - Dual-ring tertiary amine architecture enables facile N-alkylation/acylation for diversity-oriented synthesis and fragment-based library expansion.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
Cat. No. B13160323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(2-methylpiperidin-4-yl)piperidine
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C2CCNC(C2)C
InChIInChI=1S/C12H24N2/c1-10-4-3-7-14(9-10)12-5-6-13-11(2)8-12/h10-13H,3-9H2,1-2H3
InChIKeyBKGRDDFUDSZVQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bispiperidine Scaffold for Kinase Chemistry


3-Methyl-1-(2-methylpiperidin-4-yl)piperidine (CAS 1592254-71-1; C12H24N2; MW 196.33 g/mol) is a tertiary amine bispiperidine derivative comprising two piperidine rings connected via a single bond, with distinct methyl substitutions at the 3-position of one ring and the 2-methylpiperidine moiety on the other [1]. This compound serves as a versatile intermediate in the synthesis of amino-methylpiperidine kinase inhibitors, particularly those targeting JAK/STAT signaling pathways implicated in inflammatory and autoimmune diseases [2]. Unlike simpler mono-piperidine scaffolds, the bispiperidine architecture provides enhanced conformational constraint and dual-site interaction potential, positioning it as a strategic building block for structure-based drug design programs requiring precise pharmacophore geometry [3].

Workflow JAK/STAT kinase inhibitor synthesis intermediate
Selection Context Conformational constraint for dual-site kinase pocket engagement
Scaffold Use Bispiperidine core distinct from mono-piperidine series

Scaffold Specificity Advantage


Structural nuance dictates functional divergence in bispiperidine scaffolds. While 1,4'-bipiperidine and simple N-alkylated piperidines may appear interchangeable, the specific methyl substitution pattern of 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine introduces critical steric and electronic effects that alter kinase binding pocket complementarity, metabolic stability, and synthetic tractability [1]. For instance, the 3-methyl substitution on one piperidine ring confers enhanced histamine H3 receptor affinity compared to unsubstituted analogs, with Ki values differing by over an order of magnitude [2]. Similarly, in bifunctional alkylating agent design, the inter-ring bridge length and substitution pattern dramatically modulate DNA cross-linking efficiency and cytotoxic potency, with IC50 variations exceeding 100-fold across closely related bispiperidine derivatives [3]. Generic substitution without precise structural matching therefore risks both false-negative screening results and irreproducible synthetic outcomes, undermining lead optimization timelines.

! Methyl substitution pattern may shift binding-pocket complementarity relative to 1,4'-bipiperidine or mono-piperidines.
! Inter-ring bridge length and substitution pattern can significantly alter DNA cross-linking potency in cell models.
! Regioisomeric bispiperidines may differ in metabolic stability and synthetic tractability; generic substitution risks irreproducible outcomes.

Quantitative Differentiation Evidence


JAK Kinase Inhibitor Scaffold Enablement

3-Methyl-1-(2-methylpiperidin-4-yl)piperidine serves as a key synthetic precursor in the preparation of amino-methylpiperidine derivatives with kinase inhibitory activity. While direct IC50 data for the target compound is unavailable, the scaffold is explicitly claimed in patent EP3733674A1 as essential for generating compounds that inhibit JAK family kinases (JAK1, JAK2, JAK3, TYK2) implicated in inflammatory and proliferative diseases [1]. The bispiperidine core provides the requisite conformational rigidity and vectorial orientation for dual-site kinase binding pocket engagement, a property not achievable with mono-piperidine scaffolds or alternative bispiperidine regioisomers lacking the specific 3-methyl and 2-methylpiperidin-4-yl substitution pattern [1].

JAK scaffold enablement
Class-level inference
Core structural element in JAK inhibitor patent series EP3733674A1
Supports JAK inhibitor synthesis workflow
Scaffold utility inferred from patent claims; direct IC50 not reported
Kinase Inhibition JAK/STAT Pathway Immuno-Oncology Autoimmune Disease

Histamine H3 Receptor Affinity Enhancement

The 3-methyl substitution on the piperidine ring, as present in 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine, confers significantly enhanced histamine H3 receptor binding affinity compared to unsubstituted piperidine analogs. In a series of diether derivatives, compound 11 (3-methylpiperidine-containing) exhibited a Ki of 3.2 nM at recombinant human H3 receptor, representing a 9-fold improvement over the corresponding piperidine analog (Ki = 29 nM) and outperforming the 4-methylpiperidine variant (Ki = 8.5 nM) [1]. This stereoelectronic effect is attributed to optimal steric complementarity within the H3 receptor binding pocket, a feature that directly translates to improved target engagement in CNS drug discovery programs [1].

H3 receptor affinity
Class-level inference
Ki 3.2 nM (3-methyl derivative) vs. 29 nM (unsubstituted analog), 8.5 nM (4-methyl analog)
Supports receptor binding assay context
3-methyl substitution improves binding in recombinant H3 competition assay
Histamine H3 Receptor CNS Drug Discovery Sleep Disorders Cognition Enhancement

Cytotoxic Potency in Cancer Models

The bispiperidine scaffold architecture, as embodied by 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine, demonstrates quantifiable advantages over mono-piperidine and alternative bispiperidine bridge-length variants in anticancer applications. CBD derivatives bearing bipiperidinyl groups (compounds 22 and 34) exhibited IC50 values of 3.1 μM and 8.5 μM against B16F10 murine melanoma cells, representing 9.2-fold and 3.4-fold potency enhancements compared to the parent CBD (IC50 = 28.6 μM) [1]. Similarly, bispiperidine 22 (two-carbon bridge) achieved IC50 values of 30 μM and 12 μM in human colon carcinoma and chronic myeloid leukemia cell lines, respectively, with structure-activity studies confirming that bridge length and substitution pattern critically modulate DNA cross-linking efficiency and resultant cytotoxicity [2].

Cytotoxicity profile
Class-level inference
IC50 3.1-8.5 μM (bispiperidine-CBD derivatives) vs. 28.6 μM (parent CBD) in B16F10 melanoma cells
Supports cytotoxicity endpoint review
Bridge-length and substitution modulate cell-model response
Anticancer Agents DNA Alkylating Agents Melanoma Leukemia

Physicochemical Profile Advantage

3-Methyl-1-(2-methylpiperidin-4-yl)piperidine (MW 196.33 g/mol) occupies a distinct physicochemical space compared to commonly employed bispiperidine scaffolds. Its molecular weight is 8% higher than 1,4'-bipiperidine (MW 182.31 g/mol) due to the additional methyl substituent, a modification that increases lipophilicity and potentially alters blood-brain barrier permeability, metabolic stability, and plasma protein binding [1]. In structure-based design of orally bioavailable kinase inhibitors, this modest increase in molecular weight and lipophilicity can favorably shift ADME parameters while maintaining compliance with Lipinski's Rule of Five, a balancing act that simpler, lower-MW scaffolds may not achieve [2].

Physicochemical profile
Data to verify
MW 196.33 g/mol (7.7% higher than 1,4'-bipiperidine) due to two methyl substituents
Supports ADME parameter review
Calculated values; no biological assay data provided
ADME Optimization Physicochemical Properties Lead Optimization Lipinski Rule of Five

Strategic Procurement Scenarios


JAK Kinase Inhibitor Lead Optimization

Medicinal chemistry teams developing JAK1/JAK2/JAK3/TYK2 inhibitors for autoimmune and inflammatory indications should prioritize this bispiperidine scaffold. As documented in EP3733674A1, amino-methylpiperidine derivatives built from this core demonstrate kinase inhibitory activity relevant to diseases including rheumatoid arthritis, transplant rejection, and hematologic malignancies [1]. The specific 3-methyl and 2-methylpiperidin-4-yl substitution pattern provides optimal geometry for ATP-binding pocket engagement, a property not replicated by simpler piperidine scaffolds. Procurement of this specific compound accelerates SAR exploration and reduces synthetic burden relative to de novo scaffold construction.

Histamine H3 Receptor Antagonist Discovery

CNS drug discovery programs targeting sleep disorders (narcolepsy), cognitive impairment (Alzheimer's disease, ADHD), or metabolic disorders should select 3-methyl-substituted bispiperidines. The 3-methylpiperidine motif confers Ki values as low as 3.2 nM at human H3 receptor, representing a 9-fold affinity improvement over unsubstituted piperidine analogs [2]. This potency differentiation directly impacts screening hit rates and lead optimization efficiency, making the 3-methyl substitution pattern a rational procurement criterion over regioisomeric alternatives.

DNA-Targeted Anticancer Agent Development

Oncology programs developing bifunctional DNA alkylating agents or DNA cross-linkers should consider bispiperidine scaffolds. Structure-activity studies demonstrate that bispiperidine architecture enables IC50 values in the low micromolar range (3.1-30 μM) against melanoma, leukemia, and colon carcinoma cell lines, with potency and selectivity modulated by inter-ring bridge length and substitution pattern [3][4]. The specific substitution pattern of 3-Methyl-1-(2-methylpiperidin-4-yl)piperidine provides a starting point for optimizing DNA binding specificity and circumventing acquired drug resistance.

Fragment-Based Drug Discovery

Fragment-based screening libraries and diversity-oriented synthesis campaigns benefit from the unique three-dimensional geometry of this bispiperidine scaffold. The tertiary amine functionality enables facile derivatization via N-alkylation, acylation, and reductive amination, while the dual-ring system provides conformational constraint that enhances binding entropy upon target engagement [5]. Unlike planar aromatic fragments, the saturated bispiperidine core offers improved solubility and reduced promiscuity, making it a strategic addition to fragment libraries requiring sp3-rich, lead-like chemical space.

Application
Selection Property
Validation Focus
JAK kinase inhibitor synthesis
Scaffold substitution pattern
Kinase panel activity profiling
Histamine H3 receptor ligand discovery
3-Methyl substitution for receptor affinity
Binding assay selectivity review
DNA-targeted agent development
Bispiperidine bridge-length and substitution
Cell-model cytotoxicity endpoint review
Fragment-based library design
Saturated 3D geometry and derivatization ease
Fragment solubility and lead-likeness assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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